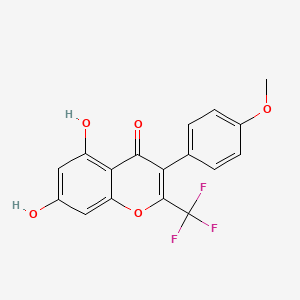

5,7-dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Description

This compound belongs to the chromen-4-one (flavonoid) family, characterized by a benzopyran-4-one core. Its structure includes hydroxyl groups at positions 5 and 7, a 4-methoxyphenyl group at position 3, and a unique trifluoromethyl (-CF₃) substituent at position 2.

Properties

IUPAC Name |

5,7-dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3O5/c1-24-10-4-2-8(3-5-10)13-15(23)14-11(22)6-9(21)7-12(14)25-16(13)17(18,19)20/h2-7,21-22H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGLVUDKHNDQAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC3=CC(=CC(=C3C2=O)O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is the condensation of 4-methoxybenzaldehyde with 2-(trifluoromethyl)phenylacetic acid in the presence of a strong base, followed by cyclization and oxidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Production of hydroxylated or deoxygenated derivatives.

Substitution: Introduction of different functional groups at specific positions on the chromen-4-one core.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: In biological research, 5,7-dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is studied for its potential antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit inflammatory pathways in cell-based assays.

Medicine: This compound has shown promise in preclinical studies for its anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Industry: In the cosmetic and pharmaceutical industries, this compound is used as an ingredient in formulations due to its antioxidant properties, which help protect against oxidative stress and skin aging.

Mechanism of Action

The mechanism by which 5,7-dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one exerts its effects involves multiple molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage to cellular components. Additionally, it modulates signaling pathways involved in inflammation and apoptosis, leading to its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their pharmacological profiles are summarized below:

Key Observations:

Substituent Position and Bioactivity: The position of methoxy groups significantly impacts activity. For example, 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one (IC₅₀: 171.1 µM) shows weaker tyrosinase inhibition than its 4-methoxyphenyl analog (IC₅₀: 8.1 µM) . This suggests that para-substitution on the phenyl ring enhances target binding. Hydroxylation patterns also modulate efficacy. Genistein (5,7-OH; 3-(4-OH)) exhibits stronger antioxidant activity than Formononetin (7-OH; 3-(4-OCH₃)) due to additional hydroxyl groups .

Trifluoromethyl Group Effects :

Biological Activity

5,7-Dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one, a member of the flavonoid family, has garnered significant attention due to its diverse biological activities. This compound features multiple hydroxyl groups, a methoxy group, and a trifluoromethyl group, contributing to its unique properties. Research indicates that flavonoids like this compound exhibit antioxidant, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 5,7-dihydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one

- Molecular Formula : C17H14F3O5

- CAS Number : 577789-59-4

Antioxidant Activity

Research has demonstrated that this compound possesses significant antioxidant properties. It scavenges free radicals and chelates metal ions, effectively preventing oxidative damage to cells. In vitro assays have shown that it can reduce oxidative stress markers in various cell lines.

Anti-inflammatory Effects

The compound has been found to inhibit key inflammatory pathways. Studies indicate that it modulates the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX). For instance, one study reported that it exhibited moderate inhibition against LOX-15 and COX-2 with IC50 values in the micromolar range .

Anticancer Properties

Preclinical studies highlight the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Notably, it demonstrated cytotoxic effects against the MCF-7 breast cancer cell line with an IC50 value of approximately 15 µM .

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

- Antioxidant Mechanism : The hydroxyl groups facilitate electron donation to free radicals.

- Anti-inflammatory Mechanism : The trifluoromethyl group enhances binding affinity to target enzymes involved in inflammatory pathways.

- Anticancer Mechanism : The compound modulates apoptotic pathways by influencing signaling cascades related to cell survival and death.

Comparative Analysis with Similar Compounds

A comparative analysis with other flavonoids reveals that the trifluoromethyl group significantly enhances both stability and biological activity. Below is a table summarizing the activities of selected compounds:

| Compound Name | Structure | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|---|

| This compound | Structure | High | Moderate (IC50 ~10 µM) | High (IC50 ~15 µM) |

| Diosmetin | C16H12O6 | Moderate | Low | Moderate |

| Genistein | C16H15O5 | High | Moderate | High |

| Luteolin | C15H10O6 | High | High | Moderate |

Case Studies

- Cytotoxicity Study : In a study evaluating the cytotoxic effects on Vero cells (African green monkey kidney epithelial cells), concentrations up to 100 µg/mL showed over 80% viability, indicating a favorable safety profile for further testing .

- Inhibition Studies : A series of docking studies revealed that the trifluoromethyl group enhances binding interactions with enzyme targets like acetylcholinesterase (AChE), leading to dual inhibitory effects against AChE and butyrylcholinesterase (BChE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.